4-Ethoxy-3,5-difluoroaniline
Overview
Description
4-Ethoxy-3,5-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 4 position is replaced by an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-difluoroaniline typically involves the introduction of ethoxy and fluoro groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,5-difluoronitrobenzene is reacted with ethanol in the presence of a base to introduce the ethoxy group. The nitro group is then reduced to an amine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium ethoxide or halogenating agents.
Major Products:
Oxidation: Formation of 4-ethoxy-3,5-difluoronitrobenzene.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the substituents introduced.
Scientific Research Applications
4-Ethoxy-3,5-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of ethoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall biological response.
Comparison with Similar Compounds
3,5-Difluoroaniline: Lacks the ethoxy group, resulting in different chemical and biological properties.
4-Ethoxyaniline: Lacks the fluoro groups, affecting its reactivity and applications.
3,5-Difluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 4-Ethoxy-3,5-difluoroaniline is unique due to the combination of ethoxy and fluoro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBYWBVGALLLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301989 | |
Record name | 4-Ethoxy-3,5-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942615-19-2 | |
Record name | 4-Ethoxy-3,5-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942615-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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